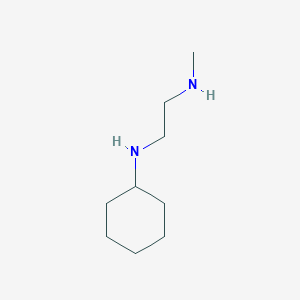
N-Methyl-N'-cyclohexyl ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexyl-N-methylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by a cyclohexyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N-methylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methylethane-1,2-diamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification systems to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’-cyclohexyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N’-Dimethylcyclohexane-1,2-diamine
Uniqueness
N’-cyclohexyl-N-methylethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar diamines. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N'-cyclohexyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-10-7-8-11-9-5-3-2-4-6-9/h9-11H,2-8H2,1H3 |
InChI Key |
IWUHWRSKHTWKHZ-UHFFFAOYSA-N |
SMILES |
CNCCNC1CCCCC1 |
Canonical SMILES |
CNCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


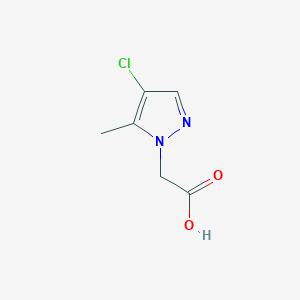
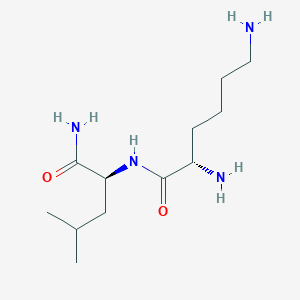
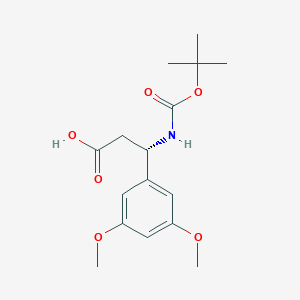
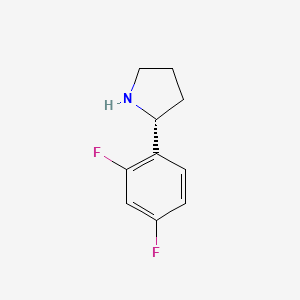
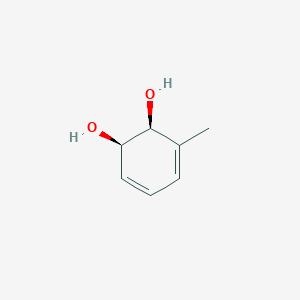
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)
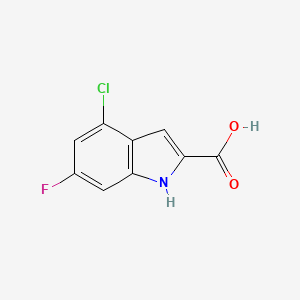

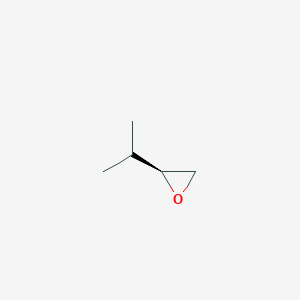
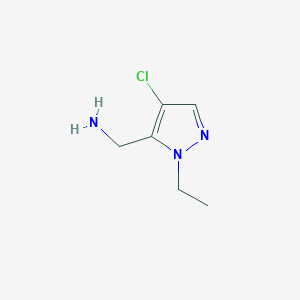
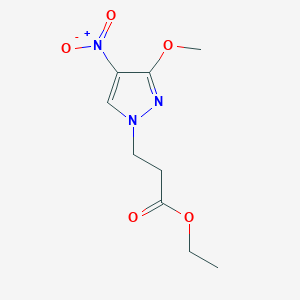
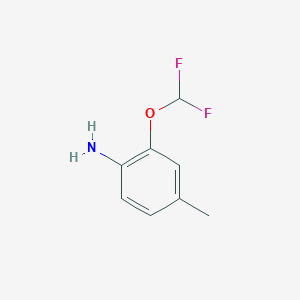
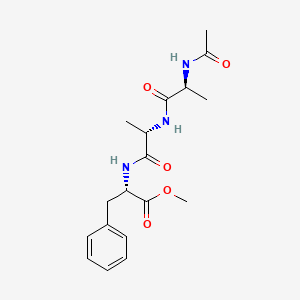
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
